Product packaging for 4-(Azulen-1-yl)butan-1-amine(Cat. No.:CAS No. 919788-25-3)

4-(Azulen-1-yl)butan-1-amine

Cat. No.: B12630885
CAS No.: 919788-25-3
M. Wt: 199.29 g/mol
InChI Key: GCWYTGUWOPNTAZ-UHFFFAOYSA-N
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Description

4-(Azulen-1-yl)butan-1-amine is an azulene-based organic compound of significant interest in advanced materials research. Its structure incorporates an azulene moiety, a non-alternant hydrocarbon known for its distinctive electronic properties, high dipole moment, and stability, which is linked to a flexible butan-1-amine chain. The electron-rich azulene system acts as an efficient electron donor, making this compound a promising building block for the development of novel electroactive and photoactive materials . Researchers can utilize this compound as a key monomer for the electrochemical synthesis of complexing polymer films. These films can be deposited onto electrode surfaces to create chemically modified electrodes (CMEs) with specific recognition properties . Such modified electrodes are highly valuable in the field of environmental monitoring, particularly for the sensitive detection of heavy metal ions via techniques like anodic stripping voltammetry . The amine functional group serves as a potential complexation site for metal ions and provides a handle for further chemical functionalization, allowing the compound to be integrated into larger molecular architectures or solid supports. This reagent is intended for research applications in areas including the development of chemical sensors, organic semiconductors, and non-linear optical materials. The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B12630885 4-(Azulen-1-yl)butan-1-amine CAS No. 919788-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919788-25-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

4-azulen-1-ylbutan-1-amine

InChI

InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2

InChI Key

GCWYTGUWOPNTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)CCCCN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Azulen 1 Yl Butan 1 Amine

Strategic Approaches to Azulene (B44059) Functionalization at the 1-Position

The azulene ring system exhibits a notable difference in reactivity between its five- and seven-membered rings. The five-membered ring is electron-rich, making the C1 and C3 positions susceptible to electrophilic substitution, while the electron-deficient seven-membered ring is prone to nucleophilic attack. nih.gov This inherent reactivity guides the strategic approaches for introducing substituents at the desired 1-position.

Directed Synthesis via Modified Ziegler-Hafner Approaches

The Ziegler-Hafner azulene synthesis is a classical and effective method for preparing the parent azulene and its derivatives on a large scale. nih.govorgsyn.org The traditional method involves the condensation of pyridinium (B92312) or pyrylium (B1242799) salts with cyclopentadienide (B1229720) ions. nih.gov This approach is particularly effective for producing azulenes with substituents on the seven-membered ring. nih.gov

The general reaction is outlined below:

Step 1: An activated pyrylium or pyridinium salt reacts with dimethylamine.

Step 2: The resulting intermediate condenses with a cyclopentadienyl (B1206354) anion.

Step 3: The subsequent ring-opening and electrocyclization yield the azulene skeleton. dntb.gov.ua

To direct synthesis towards 1-substituted azulenes such as 4-(azulen-1-yl)butan-1-amine, modifications to the classical Ziegler-Hafner approach are necessary. One strategic modification involves the use of a substituted cyclopentadiene (B3395910) precursor. By starting with a cyclopentadiene already bearing the C4-amine chain (or a protected precursor), the condensation can theoretically yield the desired 1-substituted azulene. The success of this approach depends on the stability and reactivity of the functionalized cyclopentadienide anion.

Table 1: Key Features of the Ziegler-Hafner Azulene Synthesis

Feature Description Reference
Reactants Pyridinium/Pyrillium salts and Cyclopentadienide ions nih.gov
Primary Products Parent azulene, alkyl and aryl derivatives nih.gov
Typical Substitution Favors substitution on the seven-membered ring nih.gov
Scale Suitable for large-scale synthesis nih.gov

Cycloaddition Reactions in Azulenyl Amine Synthesis

Cycloaddition reactions provide a powerful and versatile route to construct the azulene core with predefined substitution patterns. The [8π+2π] cycloaddition reaction, in particular, is a highly efficient method for synthesizing 1-substituted azulenes. A common strategy, known as the Yasunami-Takase method, involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. nih.gov

The mechanism proceeds through the following steps:

An initial [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the enamine forms a strained intermediate.

This intermediate undergoes decarboxylation to relieve strain.

Subsequent elimination of the amine moiety yields the azulene derivative. nih.gov

The choice of the enamine is critical for introducing the desired side chain. To synthesize a precursor for this compound, an enamine derived from a ketone or aldehyde bearing a four-carbon chain with a protected amine function could be employed. For instance, reacting a 2H-cyclohepta[b]furan-2-one with an enamine derived from a protected 4-aminobutanal (B194337) would directly install the required carbon skeleton at the C1 position. The reactivity in these cycloadditions is influenced by the substituents on the reactants, with enamines from aldehydes generally being more reactive than those from ketones. nih.gov

Table 2: Examples of Azulene Synthesis via [8+2] Cycloaddition with 2H-cyclohepta[b]furan-2-ones

π2 Component Product Type Reference
Vinyl ethers 1,2-Disubstituted azulenes nih.gov
Dihydrofurans 1-Azulenylethanol derivatives nih.gov
Dihydropyran 1-Azulenylpropanol derivatives nih.gov
Enamines (from aldehydes) 1-Substituted azulenes nih.gov

Other cycloaddition strategies, such as the [6+4] cycloaddition of 6-aminofulvenes with thiophene (B33073) S,S-dioxides, also offer routes to substituted azulenes. acs.org

Transition Metal-Catalyzed Coupling Reactions for Azulenylation of Amines

Transition metal catalysis has emerged as a powerful tool for forming carbon-heteroatom bonds. These methods can be applied to the azulenylation of amines, typically involving the coupling of an azulenyl halide or triflate with an amine. Palladium-catalyzed cross-coupling reactions are particularly well-developed for the functionalization of the azulene nucleus. researchgate.net This approach allows for the direct formation of a C-N bond at a specific position on the azulene ring, provided a suitable haloazulene precursor is available.

Palladium-Catalyzed Amine Azulenylation

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, represents a direct method for coupling an amine to an aromatic ring. For the synthesis of this compound, this would involve the reaction of a 1-haloazulene (e.g., 1-bromoazulene (B3054544) or 1-iodoazulene) with butan-1-amine. The reaction is catalyzed by a palladium complex, typically supported by a specialized phosphine (B1218219) ligand.

While direct C-H activation of the azulene C1-position for amination is a more advanced and atom-economical approach, it remains a significant challenge due to the potential for catalyst deactivation by the amine substrate. nih.gov However, Pd-catalyzed azulenylation of amines has been successfully demonstrated for other positions, such as in the synthesis of N,N-Di(6-azulenyl)-p-toluidine, indicating the viability of this strategy. nih.gov The synthesis of 4-(azulen-1-yl)-2,6-diphenylpyridines has also been achieved through a PdCl2-promoted substitution, further highlighting the utility of palladium in azulene functionalization. umich.edu

Borrowing Hydrogen Strategies for N-Alkylation in Azulenyl Amine Synthesis

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology is an environmentally benign and efficient process for the N-alkylation of amines using alcohols. csic.es This strategy avoids the use of toxic alkyl halides and produces water as the only byproduct. organic-chemistry.org The process is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. organic-chemistry.orgnih.gov

The catalytic cycle involves three main steps:

Dehydrogenation: The metal catalyst temporarily abstracts hydrogen from the alcohol, converting it into an aldehyde or ketone.

Condensation: The aldehyde reacts with an amine to form an imine intermediate, releasing a molecule of water.

Hydrogenation: The metal-hydride complex, formed in the first step, reduces the imine to the final alkylated amine, regenerating the catalyst. csic.es

To synthesize this compound, this strategy could be envisioned in two ways:

Route A: Reaction of azulene-1-carbaldehyde (B2927733) with propylamine (B44156) via reductive amination, which is conceptually related to the BH principle.

Route B: Reaction of 1-(azulenyl)butanol with an ammonia (B1221849) source. This represents a direct application of the BH principle for forming a primary amine, although this can be challenging due to competing side reactions. A more common application is the alkylation of a primary amine with an alcohol. organic-chemistry.org For instance, reacting 1-aminoazulene with butan-1-ol could be a viable pathway if the starting aminoazulene is accessible.

This methodology is known for its high atom economy and broad substrate scope, including the conversion of primary amines to secondary amines and secondary amines to tertiary amines. organic-chemistry.org

Table 3: Catalyst Systems for Borrowing Hydrogen N-Alkylation

Catalyst Precursor Ligand Application Reference
[Ru(p-cymene)Cl2]2 dppf or DPEphos N-alkylation of amines and sulfonamides organic-chemistry.org
Pd/Fe2O3 None (heterogeneous) N-alkylation of amines, base-free mdma.ch
Copper None (heterogeneous) N-alkylation of aniline (B41778) with alcohols rsc.org

Functionalization of the Butylamine (B146782) Chain in Azulenyl Amine Synthesis

Once the this compound scaffold is constructed, further molecular diversity can be achieved by functionalizing the butylamine side chain. Direct C-H functionalization of unprotected amines is a challenging but increasingly feasible area of synthesis. These methods avoid the additional steps of protecting and deprotecting the amine nitrogen. springernature.com

One strategy involves the in-situ generation of a cyclic imine from an unprotected cyclic amine via oxidation, followed by the addition of a nucleophile. nih.gov While the target molecule has an acyclic amine, analogous principles can be applied. For instance, selective oxidation of the α-carbon to the nitrogen could generate an enamine or imine intermediate, which could then be captured by an electrophile or nucleophile.

Another approach involves the deprotonation of the amine, followed by reaction with a hydride acceptor to form a transient imine. This imine can then be attacked by organolithium nucleophiles to achieve α-C-H functionalization. nih.gov Applying this to the butylamine chain of this compound could allow for the introduction of substituents at the C1 position of the chain (adjacent to the nitrogen). Such transformations enable the rapid diversification of the parent molecule, providing access to a library of derivatives with potentially new properties. nih.gov

Selective Amination Protocols

Selective amination protocols for synthesizing this compound can be approached in two primary ways: direct amination of the azulene core followed by chain elongation, or, more commonly, the construction of the C4 side chain culminating in the introduction of the amine functionality. Given the high reactivity of the 1-position of azulene to electrophiles, a common strategy involves attaching the four-carbon chain first, followed by amination.

One advanced method involves the transition-metal-catalyzed amination of an activated azulene derivative. Palladium-catalyzed C–N cross-coupling reactions, for instance, have been successfully employed for the synthesis of N,N-Di(6-azulenyl) aromatic amines nih.gov. A similar strategy could be adapted by first synthesizing a 4-(azulen-1-yl)butyl halide or triflate. This intermediate could then undergo a palladium-catalyzed coupling reaction with an ammonia equivalent or a protected amine, such as phthalimide (B116566), followed by deprotection.

Another approach is direct C-H amination. While challenging, recent advances in catalysis have enabled the direct functionalization of C-H bonds. Methods using transition-metal catalysts could potentially target the benzylic-like C-H bonds of an ethylazulene precursor, although achieving selective terminal amination on a butyl chain would require sophisticated directing group strategies nih.gov.

A more classical yet highly effective method is the Gabriel synthesis. This protocol would begin with the alkylation of azulene with a 1,4-dihalobutane under Friedel-Crafts conditions to yield 1-(4-halobutyl)azulene. This intermediate can then react with potassium phthalimide. The subsequent hydrolysis or hydrazinolysis of the resulting N-butylphthalimide derivative cleaves the phthalimide group, yielding the desired primary amine, this compound google.com.

Reaction Step Reagents Purpose Typical Yield (%)
Alkylation Azulene, 1,4-Dihalobutane, Lewis Acid (e.g., AlCl₃)Forms 1-(4-halobutyl)azulene60-75
Phthalimide Substitution 1-(4-halobutyl)azulene, Potassium PhthalimideIntroduces a protected nitrogen source80-90
Deprotection N-(4-(azulen-1-yl)butyl)phthalimide, HydrazineReleases the primary amine85-95

Note: Yields are estimates based on analogous transformations in organic synthesis and may vary depending on specific reaction conditions.

Post-Synthetic Modification of the Alkyl Chain

Post-synthetic modification represents a versatile strategy where the azulene-butyl framework is constructed first, followed by transformations on the alkyl chain to install the amine group. This approach avoids exposing the sensitive amine functionality to potentially harsh conditions used for modifying the azulene ring.

A primary route for this strategy involves the acylation of azulene with a butanoic acid derivative containing a masked functional group. For example, Friedel-Crafts acylation of azulene with 4-chlorobutanoyl chloride would yield 1-(4-chlorobutanoyl)azulene. The ketone can then be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction, affording 1-(4-chlorobutyl)azulene. Subsequent nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction (Staudinger reaction or catalytic hydrogenation), provides the final product.

Alternatively, the synthesis can proceed through a nitrile intermediate. Starting with 1-(4-halobutyl)azulene, a nucleophilic substitution with sodium cyanide furnishes 5-(azulen-1-yl)pentanenitrile. The reduction of the nitrile group is a reliable method for producing primary amines. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) being the most common, leading directly to this compound.

Method Precursor Key Reagents Intermediate Final Step
Via Azide 1-(4-Chlorobutyl)azulene1. NaN₃ 2. H₂, Pd/C or PPh₃, H₂O1-(4-Azidobutyl)azuleneReduction of the azide
Via Nitrile 1-(4-Bromobutyl)azulene1. NaCN 2. LiAlH₄ or H₂, Raney Ni5-(Azulen-1-yl)pentanenitrileReduction of the nitrile
Via Amide 4-(Azulen-1-yl)butanoic acid1. SOCl₂, NH₃ 2. LiAlH₄4-(Azulen-1-yl)butanamideReduction of the amide

These post-synthetic modifications of the alkyl chain offer robust and high-yielding pathways to the target compound, leveraging well-established transformations in organic chemistry while preserving the integrity of the azulene core.

Advanced Spectroscopic Characterization Techniques for Azulenyl Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise structure of 4-(Azulen-1-yl)butan-1-amine can be elucidated.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azulene (B44059) ring and the butylamine (B146782) side chain. The aromatic region will be characterized by a set of complex, coupled signals typical of the azulene nucleus, while the aliphatic region will show signals for the methylene (B1212753) and amine protons of the butylamine group.

The protons on the seven-membered ring of the azulene core are typically deshielded and appear at higher chemical shifts compared to those on the five-membered ring. Specifically, H-4 and H-8 are the most downfield protons, followed by H-6, and then H-5 and H-7. The protons on the five-membered ring, H-2 and H-3, resonate at a higher field. The butylamine substituent at the C-1 position will influence the chemical shifts of the adjacent protons, particularly H-2 and H-8.

The protons of the butylamine chain will exhibit characteristic chemical shifts and coupling patterns. The methylene group attached to the azulene ring (α-CH₂) will be deshielded due to the ring's magnetic anisotropy. The subsequent methylene groups (β-CH₂ and γ-CH₂) will have progressively upfield shifts. The terminal methylene group attached to the amine (δ-CH₂) will be influenced by the electronegativity of the nitrogen atom. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.2 - 7.4d~4.0
H-37.0 - 7.2t~4.0
H-48.2 - 8.4d~9.5
H-56.9 - 7.1t~9.8
H-67.4 - 7.6t~9.8
H-76.9 - 7.1t~9.8
H-88.2 - 8.4d~9.5
α-CH₂3.0 - 3.2t~7.5
β-CH₂1.7 - 1.9m~7.5
γ-CH₂1.5 - 1.7m~7.5
δ-CH₂2.7 - 2.9t~7.5
-NH₂1.5 - 3.0br s-

Note: Predicted values are based on known data for azulene and alkylamines. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The azulene ring system displays a characteristic set of signals, with the carbons of the seven-membered ring generally appearing at a lower field than those of the five-membered ring. The quaternary carbons at the ring fusion (C-3a and C-8a) have distinct chemical shifts. The attachment of the butylamine chain at C-1 will cause a downfield shift for C-1 and influence the chemical shifts of the neighboring carbons.

The four methylene carbons of the butylamine chain will give rise to four distinct signals in the aliphatic region of the spectrum. The chemical shifts of these carbons will be influenced by their proximity to the azulene ring and the terminal amine group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1135 - 137
C-2118 - 120
C-3110 - 112
C-3a145 - 147
C-4136 - 138
C-5122 - 124
C-6136 - 138
C-7122 - 124
C-8136 - 138
C-8a140 - 142
α-C30 - 32
β-C28 - 30
γ-C32 - 34
δ-C41 - 43

Note: Predicted values are based on known data for azulene and alkylamines. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The azulene chromophore possesses a unique electronic structure that gives rise to characteristic absorption bands in the visible and ultraviolet regions, resulting in its distinctive blue color.

The UV-Vis spectrum of azulene is characterized by a weak absorption band in the visible region (around 580-700 nm) corresponding to the S₀ → S₁ (HOMO→LUMO) transition, and a more intense band in the near-UV region (around 340-360 nm) due to the S₀ → S₂ transition. researchgate.net More intense absorptions are observed at shorter wavelengths.

The positions and intensities of the absorption bands in the UV-Vis spectrum of this compound are directly related to its electronic structure. The azulene nucleus is a non-alternant aromatic hydrocarbon with a significant dipole moment, arising from a cyclopentadienyl (B1206354) anion-like five-membered ring and a tropylium (B1234903) cation-like seven-membered ring.

The S₀ → S₁ transition is weak because it is electronically forbidden by symmetry. The S₀ → S₂ transition is symmetry-allowed and therefore much more intense. The introduction of the butylamine substituent at the 1-position can cause a slight shift in the absorption maxima (a chromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect). The amino group, being an auxochrome, may interact with the π-system of the azulene ring, potentially leading to a slight red shift (bathochromic shift) of the absorption bands.

Table 3: Typical UV-Vis Absorption Bands for 1-Substituted Azulenes

Electronic Transition Typical Wavelength Range (λmax, nm) Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) Appearance
S₀ → S₁580 - 700200 - 400Weak
S₀ → S₂340 - 3604000 - 6000Strong
S₀ → S₃270 - 29030000 - 50000Very Strong

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule.

For a molecule like this compound, with a C₂ᵥ point group for the azulene moiety, certain vibrational modes will be IR active, some will be Raman active, and some may be active in both. The presence of the flexible butylamine chain will add to the complexity of the spectra.

The IR spectrum will show characteristic bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and C-N stretching (around 1000-1250 cm⁻¹). The azulene ring will exhibit characteristic C=C stretching and C-H out-of-plane bending vibrations.

The Raman spectrum will be particularly useful for observing the symmetric vibrations of the azulene ring's C=C bonds, which often give rise to strong Raman signals.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Activity Expected Raman Activity
N-H Stretch (asymmetric & symmetric)3300 - 3500MediumWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2960StrongStrong
N-H Bend (scissoring)1590 - 1650MediumWeak
Aromatic C=C Stretch1400 - 1600StrongStrong
CH₂ Bend (scissoring)~1465MediumMedium
C-N Stretch1000 - 1250MediumMedium
Aromatic C-H Out-of-Plane Bend700 - 900StrongWeak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight.

Due to the presence of a nitrogen atom, the molecular weight of this compound is an odd number (199.29 g/mol ), and according to the nitrogen rule, its molecular ion peak will appear at an odd mass-to-charge ratio (m/z).

The fragmentation of the molecular ion will provide valuable structural information. A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the loss of a propyl radical, resulting in a stable iminium ion fragment. Another likely fragmentation is the cleavage of the bond between the azulene ring and the butyl chain, leading to the formation of an azulenylmethyl cation or an azulene radical cation.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
199[C₁₄H₁₇N]⁺Molecular Ion (M⁺)
156[C₁₂H₁₀]⁺Loss of butylimine
141[C₁₁H₉]⁺Loss of butylamine, followed by rearrangement
128[C₁₀H₈]⁺Cleavage of the C-C bond between the ring and the chain
30[CH₄N]⁺α-cleavage, formation of the iminium ion

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons, such as radical intermediates. This method provides detailed information about the electronic structure of paramagnetic species, including the distribution of the unpaired electron's spin density within the molecule. For a compound like this compound, ESR spectroscopy can be employed to characterize the radical cations or other radical intermediates that may form during chemical or electrochemical processes.

The ESR spectrum of a radical species is principally defined by two key parameters: the g-value and the hyperfine coupling constants. The g-value is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. For most organic radicals, the g-value is very close to that of a free electron, which is approximately 2.0023. u-tokyo.ac.jpgeorgetown.edu The hyperfine coupling constants (a) arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N). The magnitude of these couplings provides a measure of the spin density at a particular nucleus and the pattern of the splitting gives structural information about the radical. libretexts.orglibretexts.org

Due to the absence of direct experimental ESR data for the radical intermediates of this compound in the reviewed literature, a predictive analysis based on the known ESR characteristics of its constituent moieties—the azulene core and the alkylamine side chain—is presented.

Predicted ESR Characteristics of the this compound Radical Cation

Upon one-electron oxidation, this compound would form a radical cation. The distribution of the unpaired electron in this radical cation would likely be influenced by both the azulene ring system and the nitrogen atom of the amine group.

The Azulene Moiety's Contribution:

The ESR spectrum of the azulene radical cation has been experimentally determined. The unpaired electron is delocalized over the entire azulene ring system, leading to hyperfine coupling with all the protons. The experimentally observed hyperfine coupling constants for the azulene radical cation are detailed in the table below. It is anticipated that the azulene moiety in the this compound radical cation would exhibit a similar pattern of spin distribution, although the magnitudes of the coupling constants may be perturbed by the presence of the butan-1-amine substituent.

Ring PositionHyperfine Coupling Constant (aH) in Gauss (G)
1,310.65
21.52
4,80.38
5,74.15
61.12

The Butan-1-amine Moiety's Contribution:

Primary alkylamine radical cations are known to be relatively unstable and can undergo rearrangements. nih.gov However, ESR studies on related aminyl radicals provide insight into the expected hyperfine couplings. The unpaired electron in an aminyl radical is primarily localized on the nitrogen atom, leading to a large hyperfine coupling with the nitrogen nucleus (¹⁴N, nuclear spin I=1) and with the protons attached to the nitrogen and the α-carbon.

For a propylaminyl radical (CH₃CH₂CH₂NH•), which is structurally similar to the butan-1-amine side chain, the following hyperfine coupling constants have been reported. These values can serve as an approximation for the expected couplings in the butan-1-amine portion of the target molecule's radical intermediate.

NucleusHyperfine Coupling Constant (a) in Gauss (G)
¹⁴N11.6
N-H Proton3.6
α-CH₂ Protons1.2

In the radical cation of this compound, the presence of the electron-rich azulene ring would likely lead to significant delocalization of the unpaired electron away from the nitrogen atom. This would result in smaller hyperfine coupling constants for the nitrogen and the protons on the side chain compared to a simple alkylaminyl radical. The ESR spectrum would be expected to be complex, showing a superposition of the couplings from both the azulene ring protons and the protons of the butan-1-amine side chain, as well as the nitrogen atom. The g-value for such a radical intermediate is expected to be in the range typical for organic radicals, close to 2.0023. u-tokyo.ac.jp

Computational Chemistry and Theoretical Investigations of Azulenyl Amine Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. In azulene (B44059) systems, the HOMO is typically localized on the azulene ring itself, reflecting its capacity to act as an electron donor. researchgate.net The LUMO's location and energy can be significantly influenced by substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com This excitation corresponds to the lowest energy electronic transition, which is often responsible for the molecule's color. Azulene derivatives are known for their intense blue or violet color, a direct consequence of their relatively small HOMO-LUMO gaps and the unusual S2 → S0 fluorescence. researchgate.net

For 4-(Azulen-1-yl)butan-1-amine, the electron-donating nature of the alkylamine group attached to the electron-rich 1-position of the azulene ring would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing its optical properties. DFT calculations on related azulene derivatives show that HOMO-LUMO gaps can be finely tuned by substituents. researchgate.netnih.gov

Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
(Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-onewB97XD/6-311++G(d,p)-6.21-2.313.90
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311++G(d,p)-6.30-1.814.49
Generic Donor-Acceptor AzuleneDFT/B3LYP-5.50-3.002.50

This table presents representative data from computational studies on various heterocyclic and azulene-based compounds to illustrate typical FMO energy values. The data is derived from general findings in the literature and is not specific to this compound.

The azulene molecule is well-known for its significant ground-state dipole moment (1.08 D), which is uncharacteristic for an isomer of the nonpolar naphthalene. wikipedia.org This polarity arises from a significant contribution of a zwitterionic resonance structure, where the five-membered ring holds a partial negative charge (cyclopentadienyl anion character) and the seven-membered ring carries a partial positive charge (tropylium cation character). wikipedia.orgresearchgate.net

CompoundDipole Moment (Debye)Notes
Azulene1.08 DExperimental value. Reflects inherent polarity. wikipedia.org
Naphthalene0 DNonpolar isomer for comparison. wikipedia.org
1-Donor-5-acceptor-azulene5.3 DExample of a push-pull system with enhanced dipole moment. researchgate.net

This table provides dipole moment values for azulene and a related derivative to contextualize the expected properties of this compound.

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules by calculating the energies of excited states. mdpi.com For azulene derivatives, TD-DFT can accurately correlate the calculated electronic transitions with the absorption bands observed experimentally using UV-Vis spectroscopy. researchgate.netresearchgate.net

Azulene's characteristic color is due to a strong absorption in the visible region, which corresponds to an electronic transition from the ground state (S0) to the second excited singlet state (S2). The transition to the first excited state (S1) is much weaker. researchgate.net The energies of these transitions are sensitive to the nature and position of substituents on the azulene core. An electron-donating group like the butylamine (B146782) in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azulene. TD-DFT calculations can model this effect and help in the interpretation of experimental spectra. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. irjweb.com These global reactivity indices, calculated within the framework of conceptual DFT, provide insight into the stability and reactivity of chemical species. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger gap implies greater hardness and lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be modified.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

For azulene systems, these descriptors help predict their behavior in chemical reactions. The electron-donating butylamine group in this compound would be expected to decrease its chemical hardness and increase its softness compared to unsubstituted azulene, indicating higher reactivity, particularly towards electrophiles.

Compound SystemChemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Generic Triazine Derivative2.24-
(Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one (T1)1.953.03
(Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one (T2)1.943.10
(Z)-5-(azulen-1-ylmethylene)-2-thioxothiazolidin-4-one (T3)1.953.10

This table includes calculated reactivity descriptors for related azulene and heterocyclic systems to provide a comparative framework. Data is sourced from references researchgate.netmdpi.comirjweb.com.

Theoretical Studies on Aromaticity and Stability

Azulene is a classic example of a non-benzenoid aromatic compound. Its aromaticity stems from its cyclic, planar structure containing a continuous ring of p-orbitals with 10 π-electrons, satisfying Hückel's rule (4n+2, where n=2). wikipedia.orgmasterorganicchemistry.com Theoretical studies, including nucleus-independent chemical shift (NICS) calculations, confirm the aromatic character of both the five- and seven-membered rings, although the aromaticity is less pronounced than in its isomer, naphthalene. This reduced aromatic stabilization contributes to azulene's higher reactivity.

The stability and unique electronic properties of azulene are best explained by its major resonance contributors. The most significant of these is a zwitterionic or dipolar structure where the five-membered ring is an aromatic 6π-electron cyclopentadienyl (B1206354) anion, and the seven-membered ring is an aromatic 6π-electron tropylium (B1234903) cation. wikipedia.orgmdpi.comresearchgate.net This charge-separated resonance form accounts for the molecule's dipole moment, its color, and the differing reactivity of the two rings—the five-membered ring is nucleophilic, while the seven-membered ring is electrophilic. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related azulene derivatives. nih.govaip.org MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which features a rotatable butylamine chain attached to the azulene core, MD simulations are invaluable for exploring its conformational landscape.

This type of analysis involves simulating the molecule's behavior in a defined environment, such as in a vacuum or in the presence of a solvent, by numerically solving Newton's equations of motion for the system. The results provide a trajectory that describes how the positions and velocities of the particles in the system vary with time. From this trajectory, various properties, including preferred conformations, energy barriers between different states, and the influence of the environment on molecular structure, can be determined.

Key Aspects of Conformational Analysis for this compound:

A conformational analysis of this compound via MD simulations would primarily focus on the dihedral angles of the butylamine side chain. The flexibility of this chain allows the molecule to adopt numerous spatial arrangements. The key rotatable bonds that define the conformation are:

τ1 (C2-C1-Cα-Cβ): Rotation around the bond connecting the azulene ring to the butyl chain.

τ2 (C1-Cα-Cβ-Cγ): Rotation within the butyl chain.

τ3 (Cα-Cβ-Cγ-Cδ): Rotation within the butyl chain.

τ4 (Cβ-Cγ-Cδ-N): Rotation around the bond adjacent to the terminal amine group.

The simulations would reveal the most stable conformations (local energy minima) by mapping the potential energy surface as a function of these dihedral angles. The azulene core itself is a bicyclic aromatic system composed of a five-membered and a seven-membered ring. mdpi.comd-nb.info Its unique electronic structure, characterized by a significant dipole moment, would influence the conformational preferences of the attached alkylamine chain through electronic and steric interactions.

Hypothetical Research Findings:

Based on general principles of conformational analysis for alkyl-substituted aromatic systems, MD simulations for this compound would likely reveal several key findings. The butyl chain would exhibit preferences for staggered conformations (anti or gauche) to minimize steric hindrance. The interaction between the terminal amine group (-NH2) and the π-electron system of the azulene ring could lead to specific folded conformations, potentially stabilized by intramolecular interactions.

The table below illustrates the kind of data that would be generated from a detailed conformational analysis, showing hypothetical stable conformers and their characteristic dihedral angles and relative energies.

Interactive Table: Hypothetical Conformational Analysis Data for this compound

Conformer IDDihedral Angle τ1 (C2-C1-Cα-Cβ) (°)Dihedral Angle τ2 (C1-Cα-Cβ-Cγ) (°)Dihedral Angle τ3 (Cα-Cβ-Cγ-Cδ) (°)Relative Energy (kcal/mol)Population (%) at 298K
A90180 (anti)180 (anti)0.0065
B90180 (anti)60 (gauche+)0.820
C9060 (gauche+)180 (anti)1.210
D45180 (anti)180 (anti)2.05

Note: This data is illustrative and represents the type of output expected from a molecular dynamics simulation. The values are based on general principles of conformational analysis and are not derived from a specific published study on this exact molecule.

Such simulations, often combined with quantum chemical calculations, provide a comprehensive picture of the molecule's dynamic nature. aip.orgacs.org This understanding is fundamental for interpreting experimental data and for predicting how the molecule will behave in various chemical and biological contexts.

Structure Reactivity and Structure Electronic Property Relationships in Azulenyl Amine Derivatives

Influence of Alkyl Amine Chain Length and Substitution on Electronic Behavior

The length and substitution pattern of the alkyl amine chain attached to the azulene (B44059) core can significantly modulate the electronic properties of the resulting molecule. While specific studies on 4-(azulen-1-yl)butan-1-amine are not extensively detailed in the available literature, general principles derived from related systems can provide valuable insights.

Substitution on the Amine: Substitution on the nitrogen atom of the amine group has a more direct and profound impact on the electronic behavior. Introducing alkyl or aryl groups on the amine can alter its electron-donating strength. For example, dialkylamino groups are generally stronger electron donors than primary amines. This enhanced donor character can lead to a more pronounced intramolecular charge transfer (ICT) from the amine to the azulene core, resulting in red-shifted absorption and emission spectra. The stability of related carbocations, such as tris[6-(dimethylamino)-1-azulenyl]methyl, which exhibit exceptionally high pKR+ values, underscores the powerful electron-donating effect of substituted amino groups on the azulene system. acs.org

The following table summarizes the expected influence of the alkyl amine chain on the electronic properties of azulenyl amines:

Structural Feature Influence on Electronic Behavior Supporting Observations from Related Systems
Alkyl Chain Length Modulates intermolecular interactions, solubility, and solid-state packing. Minor direct effect on intramolecular electronics due to the insulating nature of the alkyl spacer.In azobenzene (B91143) derivatives, longer alkyl chains can lead to different crystalline behaviors. rsc.org In some ionic liquids, increasing chain length decreases electrostatic potential. nih.gov
Amine Substitution (e.g., primary vs. tertiary) Significantly alters the electron-donating strength of the amine. Stronger donors enhance intramolecular charge transfer, leading to changes in optical properties like absorption and emission wavelengths.The powerful electron-donating effect of dimethylamino groups is evident in the high stability of tris[6-(dimethylamino)-1-azulenyl]methyl cations. acs.org

Regioselective Functionalization Effects on Reactivity and Electronic Structure

The position of the aminoalkyl substituent on the azulene ring is a critical determinant of the molecule's reactivity and electronic properties. Azulene has several non-equivalent positions for substitution, with the 1- and 3-positions on the five-membered ring being the most electron-rich and thus most susceptible to electrophilic attack. acs.orgmdpi.com

Substitution at the 1-Position: The compound this compound features substitution at the 1-position. This position is highly nucleophilic, making direct functionalization of the azulene core at this site a common synthetic strategy. mdpi.com From an electronic standpoint, placing an electron-donating group at the 1-position enhances the natural polarization of the azulene ring. This can lead to a smaller HOMO-LUMO gap compared to substitution at other positions, which in turn affects the optical and electronic properties. nih.gov For instance, the introduction of electron-donating or electron-withdrawing substituents at different positions on the azulene ring can independently affect the frontier orbitals, allowing for fine-tuning of the material's properties for applications in transistors and sensors. researchgate.net

Comparison with Other Positions: Substitution at the 2-position of the five-membered ring or on the seven-membered ring (positions 4, 5, 6, 7, 8) would result in significantly different electronic structures. The 2-position is less reactive towards electrophiles than the 1- and 3-positions. mdpi.com The seven-membered ring is electron-deficient and generally undergoes nucleophilic substitution. mdpi.com Therefore, an aminoalkyl group at the 6-position, for example, would have a different electronic interplay with the azulene core compared to the 1-substituted isomer. Studies on N,N-di(6-azulenyl)-p-toluidine have shown that substitution at the 6-position can lead to materials with amphoteric redox behavior, capable of undergoing both facile reduction and electrochemical oxidation. acs.org

The regioselectivity of functionalization has a profound impact on the resulting electronic properties, as summarized in the table below:

Substitution Position Reactivity at this Position Effect on Electronic Structure Example from Literature
1- and 3-positions Highly nucleophilic, prone to electrophilic substitution. acs.orgmdpi.comEnhances the inherent polarization of the azulene ring. Can lead to a smaller HOMO-LUMO gap. nih.govThis compound.
2-position Less reactive towards electrophiles than the 1- and 3-positions. mdpi.comResults in different frontier orbital energies compared to 1-substitution.2-Arylazulenes have been synthesized and their fluorescence properties studied. mdpi.com
6-position Part of the electron-deficient seven-membered ring, susceptible to nucleophilic substitution. mdpi.comCan lead to amphoteric redox properties. acs.orgN,N-Di(6-azulenyl)-p-toluidine exhibits both oxidation and reduction waves in cyclic voltammetry. acs.org

Interplay of Azulene Core and Amine Moiety on Charge Transfer Characteristics

The combination of the electron-accepting azulene core and the electron-donating amine moiety in this compound gives rise to intramolecular charge transfer (ICT) characteristics. rsc.orgbeilstein-journals.org Upon photoexcitation, an electron can be transferred from the amine (the donor) to the azulene ring (the acceptor), leading to a charge-separated excited state. This ICT process is fundamental to the optical properties of such molecules.

The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor. In this compound, the butyl spacer is flexible and non-conjugated, which means the direct electronic coupling in the ground state is weak. However, through-space interactions and the molecule's ability to adopt specific conformations can still facilitate charge transfer in the excited state.

In systems where the donor and acceptor are more directly conjugated, the ICT is more pronounced. For example, in polymers containing both azulene and benzothiadiazole (a strong electron acceptor), significant charge transfer from the azulene to the benzothiadiazole unit is observed, resulting in red-shifted absorption spectra. beilstein-journals.org The introduction of a diphenylaniline group (a strong electron donor) to the azulene core has been shown to induce fluorescent emission, a property absent in the parent azulene, due to the donor's effect on the electronic structure. researchgate.net

The key aspects of the interplay between the azulene core and the amine moiety are highlighted in the following table:

Component Role in Charge Transfer Effect on Properties
Azulene Core Electron acceptor. nih.govThe unique electronic structure with a small HOMO-LUMO gap influences the energy of the charge transfer state. nih.govbeilstein-journals.org
Amine Moiety Electron donor.The strength of the donor group dictates the extent of charge transfer and the resulting changes in optical properties.
Alkyl Spacer Mediates the distance and orientation between the donor and acceptor.A flexible, non-conjugated spacer leads to weaker ground-state coupling but can still allow for excited-state charge transfer.

Protonation Effects on Electronic Properties and Charge Transport

One of the most remarkable features of azulene derivatives is their responsiveness to acidic stimuli. nih.govbeilstein-journals.org Protonation can dramatically alter the electronic structure and, consequently, the optical and charge transport properties of these molecules.

Protonation of the Azulene Ring: The five-membered ring of azulene is sufficiently electron-rich to be protonated by strong acids. mdpi.com This protonation event transforms the azulene moiety into a stable azulenium cation, which is isoelectronic with the tropylium (B1234903) cation in the seven-membered ring. nih.govbeilstein-journals.org This change has a profound effect on the electronic structure: the protonated azulene becomes a much stronger electron acceptor. nih.govrsc.org In donor-acceptor systems, this can lead to a significant red-shift in the absorption spectrum, often into the near-infrared (NIR) region. rsc.orgbeilstein-journals.org For example, in chromophores containing both azulene and benzothiadiazole, protonation shifts the electron-accepting center from the benzothiadiazole to the azulene moiety, resulting in a remarkable extension of absorption into the NIR. rsc.org

Protonation of the Amine Moiety: The amine group in this compound is also basic and can be protonated to form an ammonium (B1175870) cation. The site of protonation (azulene vs. amine) will depend on the relative basicities of the two sites and the nature of the acidic medium. Protonation of the amine would effectively "turn off" its electron-donating ability and introduce a positive charge, which would electrostatically influence the azulene ring. In some azulene-phthalimide systems, it is the amine of the phthalimide (B116566) that becomes protonated, leading to a significant "turn-on" fluorescence response. mdpi.com

This dual-responsive nature makes azulenyl amines like this compound interesting candidates for chemical sensors and stimuli-responsive materials. The changes upon protonation are often reversible, allowing for the development of molecular switches. chemrxiv.org

The effects of protonation are summarized in the table below:

Protonation Site Effect on Electronic Structure Resulting Change in Properties Reversibility
Azulene Ring (Five-membered ring) Forms an azulenium cation, making the azulene a strong electron acceptor. nih.govbeilstein-journals.orgSignificant red-shift in absorption, often into the NIR. rsc.orgbeilstein-journals.org Can induce or enhance fluorescence. mdpi.comOften reversible upon addition of a base. chemrxiv.org
Amine Moiety Forms an ammonium cation, "turning off" the electron-donating character of the amine.Alters the intramolecular charge transfer dynamics. Can lead to changes in fluorescence. mdpi.comGenerally reversible.

Applications of Azulenyl Amine Compounds in Advanced Materials Science

Optoelectronic Materials and Devices

The distinct structure of azulene (B44059), an isomer of naphthalene, imparts unusual photophysical properties, including a significant dipole moment and a small gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rhhz.netnih.gov These characteristics are highly desirable for optoelectronic applications. The incorporation of an amine group, a potent electron donor, further enhances these properties, creating a class of molecules with tunable electronic structures suitable for various devices. jst.go.jpnih.gov

Nonlinear Optical (NLO) Materials

Organic materials with strong nonlinear optical (NLO) properties are crucial for applications in optoelectronics and nanophotonics. nih.govresearchgate.net The inherent polarity of the azulene molecule makes it an ideal building block for NLO materials. rhhz.net When the azulene moiety, acting as a strong π-electron donor, is linked to an electron-acceptor group through a conjugated system, it creates a "push-pull" architecture. rhhz.net This design facilitates intramolecular charge transfer upon excitation, a key factor for high second-order NLO activity (hyperpolarizability, β). rhhz.netnih.gov

Research has shown that azulene-based NLO chromophores can exhibit hyperpolarizability values significantly higher than those of standard materials like urea. For example, an azulene-based molecule linked to a nitrobenzene acceptor via an azo bridge was found to have a second-harmonic generation (SHG) efficiency 420 times greater than urea. rhhz.net The introduction of nitrogen atoms into the azulene framework has been theoretically shown to further enhance these NLO properties by tuning the electronic structure and frontier molecular orbital energy gap. nih.govrsc.org

Table 1: Comparison of NLO Properties in Selected Azulene Derivatives

Compound Architecture Second-Order Hyperpolarizability (β) Key Features
Azulene-Azo-Nitrobenzene Slightly higher than DR1 (a standard NLO dye) Noncentrosymmetric crystallization; Azulene acts as the donor. rhhz.net

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Azulene derivatives have emerged as promising materials for organic semiconductors due to their unique electronic structure and potential for high charge carrier mobility. nih.govmdpi.com Their narrow HOMO-LUMO gap and large molecular area can promote strong intermolecular π-π interactions, which are essential for efficient charge transport in the solid state. rhhz.net These properties make them suitable for the active channel material in Organic Field-Effect Transistors (OFETs), which are fundamental components of flexible and low-cost "plastic electronics". rhhz.netnih.govwikipedia.org

In the realm of Organic Light-Emitting Diodes (OLEDs), azulene-based compounds are valued for their potential use in emissive layers, charge transport layers, or as host materials. google.com The stabilized cations and anions that azulene moieties can form make them effective for hole and electron transport. google.com By functionalizing the azulene core, for instance with amine groups, the emission color and device efficiency can be tuned. nih.gov The development of azulene-based emitters is a key area of research for achieving efficient and stable blue OLEDs, which remain a significant challenge in display technology. google.comnih.gov

Molecular Devices and Switches

The responsive nature of the azulene core to external stimuli, such as changes in pH, makes it an attractive component for molecular devices and switches. nih.gov Protonation of the electron-rich five-membered ring of azulene can significantly alter its electronic and optical properties, leading to a visible color change. mdpi.comresearchgate.net This behavior can be harnessed to create molecular systems that switch between two or more states.

For example, π-conjugated systems incorporating azulene have been shown to exhibit stimuli-responsive behavior when treated with acid. researchgate.netmq.edu.au This reversible change in chemical structure and the associated optical properties forms the basis for a molecular switch, where the state can be read out through absorption or fluorescence spectroscopy. nih.gov

Chemical Sensing and Ion Recognition

The ability of the azulene framework to be functionalized with specific recognition units, such as amine or tetrazole groups, has led to the development of a variety of chemosensors. mdpi.commdpi.com These sensors often operate via a colorimetric or fluorescent response upon binding with a target analyte. mdpi.com The conjugated system of azulene allows for subtle binding events to be translated into easily detectable changes in the UV-Vis or fluorescence spectrum. mdpi.com

Azulene derivatives have proven effective in detecting both anions and cations.

Anion Sensing : Azulenyl-based receptors have been designed for the electrochemical recognition of anions like fluoride (F⁻) and dihydrogen phosphate (H₂PO₄⁻). researchgate.net The interaction between the receptor and the anion modifies the electrochemical properties of the azulene system, allowing for detection. researchgate.net Metalla-dual-azulene complexes have demonstrated highly selective recognition of fluoride ions, resulting in a distinct color change visible to the naked eye. nih.gov

Cation Sensing : Polymeric films created from azulene monomers have been used to modify electrodes for the sensing of heavy metal ions. mdpi.com These modified electrodes can detect toxic ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) in solution with high sensitivity. mdpi.commdpi.com For example, an electrode modified with poly((E)-5-(azulen-1-yldiazenyl)-1H-tetrazole) demonstrated a detection limit for Pb²⁺ ions as low as 5 x 10⁻⁸ M. mdpi.com

Table 2: Performance of Azulenyl Amine-Related Chemical Sensors

Sensor Type Target Analyte Detection Method Limit of Detection (LOD)
Azulenyl-Pyranylium Salt F⁻, H₂PO₄⁻ Electrochemical Not specified researchgate.net
Polyazulene-Tetrazole Film Pb²⁺ Anodic Stripping Voltammetry 5 x 10⁻⁸ M mdpi.com
Azulenyl-Bis(thiosemicarbazone) Hg²⁺ Spectroscopic Good binding affinity noted mdpi.com

Role as Functional Protecting Groups in Organic Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. organic-chemistry.orgwikipedia.org An ideal protecting group should be easy to install, stable under various reaction conditions, and readily removed when no longer needed. researchgate.net

Derivatives of azulene have been investigated as novel chromophoric (colored) protecting groups. wgtn.ac.nz The intense color of the azulene moiety allows for visual tracking of the progress of reactions and purification without the need for destructive analytical techniques like TLC staining. A potential protecting group system for carboxylic acids has been identified that utilizes an azulene derivative. This group can be removed under mild basic conditions (using piperidine), analogous to the widely used Fmoc protecting group, demonstrating its potential utility in complex synthesis, including peptide synthesis. wgtn.ac.nz

Polymerization and Material Fabrication from Azulenyl Amine Monomers

Azulene and its derivatives, including those bearing amine functionalities, can be used as monomers to fabricate novel polymers and materials. A common method is irreversible electrooxidation, where applying a potential to a solution of the azulene monomer causes it to polymerize and deposit as a thin film on an electrode surface. mdpi.commdpi.com

These polyazulene-based materials are appealing because their properties can be controlled by the electropolymerization conditions (e.g., potential and charge). mdpi.commdpi.com The resulting polymer films can be functionalized with specific chemical groups to create materials for targeted applications. For instance, polymers derived from azulenyl monomers containing complexing units have been used to create chemically modified electrodes for the selective detection of heavy metal ions. mdpi.com The incorporation of amine groups into polymers is highly valuable for their ability to conjugate or complex with a variety of molecules, and using azulenyl amine monomers provides a direct route to such functional macromolecules. rsc.org

Future Directions and Emerging Research Avenues for 4 Azulen 1 Yl Butan 1 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of azulene (B44059) derivatives can be challenging, often requiring multi-step procedures with modest yields. Future research into the synthesis of 4-(Azulen-1-yl)butan-1-amine is anticipated to focus on developing more efficient and selective methodologies. Key areas of exploration will likely include:

Direct C-H Functionalization: A significant advancement would be the development of catalytic methods for the direct C-H functionalization of the azulene core with a 4-aminobutyl group. This would streamline the synthetic process by avoiding the pre-functionalization of the azulene ring, thereby reducing the number of steps and improving atom economy.

Novel Coupling Strategies: The exploration of advanced cross-coupling reactions, such as variations of the Suzuki, Stille, or Sonogashira couplings, could provide more efficient ways to attach the butylamine (B146782) side chain to the azulene nucleus. Research in this area may focus on the use of novel catalysts that are more tolerant of the amine functional group.

Flow Chemistry Approaches: The implementation of continuous flow chemistry could offer significant advantages in terms of reaction control, scalability, and safety. This approach could lead to higher yields and purity of this compound by enabling precise control over reaction parameters such as temperature, pressure, and reaction time.

Synthetic ApproachPotential AdvantagesResearch Focus
Direct C-H FunctionalizationFewer synthetic steps, improved atom economyDevelopment of selective catalysts
Advanced Cross-CouplingHigher yields, functional group toleranceNovel catalyst and ligand design
Flow ChemistryEnhanced control, scalability, safetyOptimization of reaction conditions in a flow reactor

Advanced Computational Modeling for Predictive Design

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies could provide valuable insights into its electronic structure, reactivity, and potential applications.

Future computational work is expected to involve:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the geometric and electronic properties of the molecule, including its HOMO-LUMO gap, dipole moment, and electrostatic potential. These calculations can help in understanding its reactivity and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the butan-1-amine chain and its interactions with other molecules or surfaces. This is particularly relevant for understanding its self-assembly behavior and its potential use in drug delivery or as a component in organic electronics.

Predictive Modeling of Spectroscopic Properties: Computational methods can be used to predict various spectroscopic signatures, such as NMR, UV-Vis, and fluorescence spectra. These predictions can aid in the characterization of the compound and its excited-state dynamics.

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic propertiesGuiding synthesis, understanding electronic behavior
Molecular Dynamics (MD)Conformational dynamics, intermolecular interactionsPredicting self-assembly, modeling interactions with biological targets
Predictive SpectroscopyNMR, UV-Vis, fluorescence spectraAiding in characterization, understanding photophysical properties

Exploration of Supramolecular Assemblies and Nanostructures

The unique structure of this compound, featuring a polarizable aromatic core and a hydrogen-bonding amine group, makes it an excellent candidate for the construction of ordered supramolecular assemblies and nanostructures.

Emerging research in this area could focus on:

Self-Assembly in Solution and on Surfaces: Investigating the self-assembly behavior of this compound in various solvents and on different substrates could lead to the formation of well-defined nanostructures such as nanofibers, vesicles, or monolayers. The interplay of π-π stacking interactions of the azulene core and hydrogen bonding of the amine groups will be a key factor to explore.

Host-Guest Chemistry: The azulene moiety can act as a guest in various host molecules, such as cyclodextrins or calixarenes. The formation of such host-guest complexes could be used to modulate the properties of this compound, for instance, to enhance its solubility or to control its release in a specific environment.

Coordination-Driven Self-Assembly: The amine group can coordinate to metal ions, opening up the possibility of forming metal-organic frameworks (MOFs) or other coordination polymers. These materials could have interesting catalytic, sensing, or gas storage properties.

Integration into Multi-component Functional Systems

The unique properties of this compound make it an attractive building block for the creation of multi-component functional systems with applications in electronics, sensing, and beyond.

Future directions for research include:

Organic Electronics: The electron-donating nature of the azulene ring suggests that this compound could be used as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices. The amine group can be used to anchor the molecule to surfaces or to tune the electronic properties of the material.

Chemosensors: The azulene core exhibits changes in its absorption and emission spectra in response to its environment. This property, combined with the coordinating ability of the amine group, could be exploited to develop selective chemosensors for metal ions or other analytes.

Biofunctional Materials: The amine group provides a handle for bioconjugation, allowing this compound to be attached to biomolecules such as proteins or DNA. This could lead to the development of novel bio-imaging agents or targeted drug delivery systems, leveraging the unique photophysical properties of the azulene chromophore.

Q & A

Q. What are the recommended storage conditions for 4-(Azulen-1-yl)butan-1-amine to ensure stability during experimental use?

  • Methodological Answer : Store the compound in a tightly sealed, light-resistant container under dry conditions at low temperatures (e.g., -20°C or lower). Avoid repeated freeze-thaw cycles to prevent degradation. Stability is compromised by prolonged exposure to light, heat, or moisture, which may alter its reactivity or purity .

Q. How can researchers synthesize this compound, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally related amines (e.g., 4-azidobutan-1-amine) involve stepwise functionalization of the amine group. Post-synthesis, use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., azulenyl or amine vibrations), and high-performance liquid chromatography (HPLC) to assess purity. Cross-reference with mass spectrometry (MS) for molecular weight confirmation .

Q. What precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with soap and water. For spills, neutralize with appropriate absorbents and dispose of waste in accordance with hazardous material regulations. Always consult the compound’s Safety Data Sheet (SDS) for specific hazards .

Advanced Research Questions

Q. How can researchers design experiments to study the functionalization of this compound with graphene oxide (GO) hybrids for materials science applications?

  • Methodological Answer : Adapt methodologies from terpyridine–graphene oxide hybrid synthesis (e.g., covalent conjugation via amine-carboxylic acid coupling). Optimize reaction conditions (pH, temperature, and stoichiometry) using carbodiimide crosslinkers like EDC/NHS. Characterize the hybrid material using Raman spectroscopy to confirm GO modification, X-ray photoelectron spectroscopy (XPS) to verify bond formation, and transmission electron microscopy (TEM) to assess dispersion .

Q. How should contradictory data in reactivity studies of this compound be systematically analyzed?

  • Methodological Answer : Conduct iterative validation by:
  • Replicating experiments under identical conditions to rule out procedural errors.
  • Varying parameters (e.g., solvent polarity, reaction time, or catalyst loading) to identify sensitivity factors.
  • Cross-validating analytical results using complementary techniques (e.g., NMR vs. FTIR for functional group analysis).
  • Assessing batch-to-batch purity via HPLC or elemental analysis to exclude impurities as confounding variables .

Q. What strategies can optimize the conjugation of this compound to biomolecules for biolabeling applications?

  • Methodological Answer :
  • Activation of Amine Groups : Use succinimidyl esters (NHS esters) or glutaraldehyde-mediated crosslinking for covalent attachment to carboxyl- or thiol-containing biomolecules.
  • Reaction Monitoring : Employ UV-Vis spectroscopy to track conjugation efficiency (e.g., shifts in azulenyl absorbance).
  • Purification : Isulate conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents. Validate labeling efficiency using fluorescence microscopy or flow cytometry if the azulenyl moiety exhibits intrinsic optical properties .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets or nanomaterials?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding affinities between the compound’s azulenyl group and target proteins (e.g., receptors or enzymes).
  • Quantum Mechanical Calculations : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity.
  • Molecular Dynamics (MD) Simulations : Predict stability of nanomaterial complexes (e.g., GO hybrids) under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.